molecular formula C7H6FNO3 B1287130 (2-Fluoro-4-nitrophenyl)methanol CAS No. 660432-43-9

(2-Fluoro-4-nitrophenyl)methanol

Cat. No. B1287130
M. Wt: 171.13 g/mol
InChI Key: XYGZVFTWIGGORD-UHFFFAOYSA-N
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Patent
US08946204B2

Procedure details

To a stirred solution of (2-fluoro-4-nitrophenyl)methanol (3.0 g, 1.0 eq.) in EtOAc (30 mL) was added 10% Pd—C and the reaction mixture was stirred under H2 gas balloon at RT for 6 h. The reaction mixture was passed through a celite pad and the solvent evaporated. The residue was purified by neutral alumina column using PE/EtOAc (3:2) as eluent to get (4-amino-2-fluorophenyl)methanol (1.1 g, 48%) as a solid; TLC system: EtOAc/PE (1:1), Rf: 0.3).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH2:11][OH:12]>CCOC(C)=O.[Pd]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([CH2:11][OH:12])=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])CO
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under H2 gas balloon at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by neutral alumina column

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.